Ethyl 3-(dimethylamino)-2-butenoate

Overview

Description

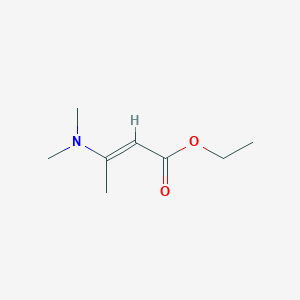

Ethyl 3-(dimethylamino)-2-butenoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of butenoic acid, featuring an ethyl ester group and a dimethylamino group

Mechanism of Action

Target of Action

Ethyl 3-(dimethylamino)-2-butenoate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Therefore, the primary targets of this compound are carboxyl groups and primary amines present in various biological molecules.

Mode of Action

The mode of action of EDC involves the formation of an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

EDC is often used in biochemical pathways that involve peptide synthesis, protein crosslinking to nucleic acids, and also in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms of EDC remain to be elucidated.

Result of Action

The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides, or the modification of existing molecules, such as proteins or nucleic acids . The exact molecular and cellular effects of EDC’s action would depend on the specific context in which it is used.

Action Environment

The action of EDC is influenced by environmental factors such as pH and temperature . It is typically employed in the 4.0-6.0 pH range . The reaction efficiency of EDC can be affected by the presence of extraneous carboxyls or primary amines . Additionally, EDC is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dimethylamino)-2-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-butenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted butenoates .

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-butenoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: This compound is used in the development of drugs and active pharmaceutical ingredients.

Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

Dyestuffs: It acts as an intermediate in the production of dyes.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(dimethylamino)acrylate: Similar in structure but with a different alkene configuration.

Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of a butenoate group.

Uniqueness

Ethyl 3-(dimethylamino)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .

Biological Activity

Ethyl 3-(dimethylamino)-2-butenoate, a compound featuring a dimethylamino group, exhibits significant biological activity due to its structural properties. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamino group attached to a butenoate backbone. Its chemical structure allows for various interactions with biological molecules, particularly through hydrogen bonding and electrostatic interactions, which can influence cellular functions and biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its role as a precursor in the synthesis of bioactive molecules. These interactions can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study investigating various compounds found that this compound exhibited significant cytotoxicity against A-549 lung cancer cells at concentrations around 62.5 µM. The mechanism involved modulation of apoptosis-related signaling pathways, evidenced by increased expression of caspases and NFκB .

- Immunomodulatory Effects : Research highlighted the compound's ability to suppress the expression of MAP kinases (ERK1, ERK2) in Jurkat T cells, indicating a potential immunosuppressive action that could be beneficial in autoimmune conditions or transplant rejection scenarios .

- Neurotransmitter Interaction : The dimethylamino group suggests a possible interaction with neurotransmitter receptors, which could lead to neuroprotective effects. This aspect warrants further investigation to elucidate its role in neurological disorders.

Properties

CAS No. |

14205-42-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 3-(dimethylamino)but-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |

InChI Key |

CTKXXMXGFDQHTI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)N(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/N(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)N(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.